molecular formula C10H14N2O6 B583963 [2'-13C]ribothymidine CAS No. 478510-98-4

[2'-13C]ribothymidine

Cat. No.: B583963
CAS No.: 478510-98-4
M. Wt: 259.222
InChI Key: DWRXFEITVBNRMK-FOMPHFHGSA-N
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Description

[2'-13C]Ribothymidine is a stable isotope-labeled form of 5-methyluridine (ribothymidine), which is a naturally occurring modified nucleoside found primarily in transfer RNA (tRNA). Its incorporation into oligonucleotides facilitates nuclear magnetic resonance (NMR) studies and mass spectrometry-based assays to investigate RNA structure, dynamics, and metabolism. In research, this compound serves as a critical tracer for quantifying cellular nucleotide salvage pathways and RNA turnover. The carbon-13 label at the 2' position provides a distinct spectroscopic signature, enabling detailed mechanistic studies on the role of ribothymidine in stabilizing the three-dimensional structure of tRNA, particularly within the TΨC loop where it contributes to ribosomal binding . Furthermore, the use of modified nucleosides like this compound is instrumental in the development of therapeutic oligonucleotides, such as antisense gapmers and modified mRNAs, where understanding stability and mitigating innate immune responses are crucial . By integrating this isotopically labeled building block, researchers can precisely track incorporation and catabolism, advancing fields from structural biology to the design of novel nucleic acid therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-FOMPHFHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[13C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic and Isotopic Labeling Strategies for 2 13c Ribothymidine

Strategies for Minimizing Homonuclear Coupling in NMR Applications

The strategic placement of a carbon-13 (¹³C) isotope at the 2'-position of the ribose sugar in ribothymidine is a powerful tool for nuclear magnetic resonance (NMR) studies of nucleic acid structure and dynamics. However, the presence of multiple ¹³C nuclei in close proximity within a molecule can lead to homonuclear ¹³C-¹³C scalar and dipolar couplings. These interactions complicate NMR spectra, leading to signal splitting and line broadening, which can obscure important structural and dynamic information and introduce errors in relaxation measurements. nih.gov To overcome these challenges, several strategies are employed to minimize the effects of homonuclear coupling when working with compounds like [2'-¹³C]ribothymidine.

The primary and most effective strategy is selective isotopic labeling . This approach involves synthesizing the molecule with ¹³C enrichment only at the specific site of interest (the 2'-position), while ensuring that adjacent carbon atoms (C1' and C3') remain at natural abundance (approximately 99% ¹²C). nih.gov By creating an isolated ¹³C-¹H spin system at the C2' position, this method physically eliminates the large one-bond (¹J C1'-C2' and ¹J C2'-C3') scalar couplings that would be present in a uniformly ¹³C-labeled ribose ring. nih.gov This "alternate-site" labeling ensures that spin relaxation studies can be performed without interference from ¹³C-¹³C scalar or dipolar interactions, which is crucial for accurate measurements of conformational dynamics in RNA. nih.gov Even long-range dipolar interactions from non-adjacent ¹³C nuclei can affect relaxation rates, making selective labeling essential for precise dynamic analyses. nih.gov

Another complementary strategy is deuteration , which involves replacing non-labile protons on the ribose ring with deuterium (²H). While this does not affect ¹³C-¹³C coupling directly, it simplifies the ¹H NMR spectrum and reduces spectral crowding. nih.gov More importantly, deuteration alters the relaxation pathways of the attached ¹³C nucleus. Given the smaller gyromagnetic ratio of deuterium compared to hydrogen, replacing protons with deuterons significantly reduces ¹H-¹³C dipolar relaxation contributions, which can improve the resolution and quality of the ¹³C NMR signals. nih.govunl.pt

Finally, specific NMR pulse sequences can be employed to mitigate the effects of any residual homonuclear coupling. Advanced experiments, such as those incorporating constant-time elements or selective inversion pulses, are designed to suppress the evolution of homonuclear scalar couplings during the NMR experiment. researchgate.net These techniques can effectively remove multiplet structures arising from ¹³C-¹³C interactions directly in the acquired spectrum, yielding simplified data where coupling constants of interest can be measured more accurately. researchgate.net

The application of these strategies is critical for leveraging the full potential of site-specifically labeled nucleosides like [2'-¹³C]ribothymidine in high-resolution NMR studies of nucleic acids.

Table 1: Comparison of Labeling Strategies and Their Effect on Homonuclear Coupling in Ribothymidine

Labeling StrategyAdjacent Carbons (C1', C3')Key ¹³C-¹³C Couplings PresentResulting C2' Signal ComplexitySuitability for Dynamic Studies
Uniform ¹³C Labeling ¹³C¹JC1'-C2', ¹JC2'-C3'High (multiple splittings)Poor (errors in relaxation)
Selective [2'-¹³C] Labeling ¹²C (natural abundance)NoneLow (singlet, coupled to ¹H)Excellent (uninterrupted relaxation)

Structural Elucidation and Conformational Dynamics Studies Using 2 13c Ribothymidine Nmr Spectroscopy

Application of ¹³C-Detected Nuclear Magnetic Resonance (NMR) for Ribonucleic Acid Analysis.mdpi.comresearchgate.net

Carbon-13 detected NMR experiments have become an indispensable part of the toolkit for studying RNA. The introduction of ¹³C labels overcomes the inherent challenges of proton (¹H) NMR, such as severe signal overlap, especially in larger RNA molecules. By spreading the spectral information into a second, carbon dimension, resolution is significantly enhanced, facilitating more detailed analysis.

Resonance Assignment Strategies in ¹³C-Labeled RNA Molecules.

The first critical step in any NMR-based structural study is the unambiguous assignment of resonances to specific nuclei within the molecule. In ¹³C-labeled RNA, a variety of multidimensional NMR experiments are employed to correlate the chemical shifts of covalently bonded nuclei. For a molecule containing [2'-¹³C]ribothymidine, the ¹³C label at the 2'-position serves as a crucial starting point for tracing the connectivity within the ribose ring and along the RNA backbone.

Strategies often involve a suite of experiments that correlate the ¹³C nucleus with its directly attached proton (H2') and with neighboring nuclei. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectra provide a direct correlation between the C2' and H2' signals. Further correlations can be established to the C1' and C3' positions through scalar couplings, allowing for the sequential assignment of the ribose spin systems. The unique chemical shift of the 2'-carbon of ribothymidine, influenced by the methyl group on the uracil base, can aid in its initial identification within a complex spectrum.

Table 1: Common NMR Experiments for Resonance Assignment in ¹³C-Labeled RNA

ExperimentInformation Provided
¹H-¹³C HSQCCorrelates directly bonded carbon and proton nuclei.
HCCH-TOCSYCorrelates all protons within a ribose spin system.
HNCACorrelates the amide proton and nitrogen of one residue to the alpha-carbon of the preceding residue.
HN(CO)CACorrelates the amide proton and nitrogen of one residue to the alpha-carbon of the preceding residue via the carbonyl carbon.
¹³C-NOESY-HSQCProvides through-space correlations between protons, which are crucial for determining the three-dimensional structure.

Probing Ribose Conformations and Backbone Dynamics.

Furthermore, NMR relaxation experiments on the ¹³C nucleus can provide information about the dynamics of the ribose and the surrounding backbone. Parameters such as the T1 and T2 relaxation times, and the heteronuclear Nuclear Overhauser Effect (NOE), can be measured for the 2'-carbon. These relaxation data can be used to characterize the amplitude and timescale of motions, revealing the flexibility or rigidity of the RNA backbone at the site of the label. This is particularly valuable for understanding how RNA molecules adapt their conformations to interact with other molecules or to perform their biological functions.

Investigation of Ribothymidine's Role in tRNA Tertiary Structure Stabilization.

Ribothymidine (T), a modified nucleoside found at position 54 in the TΨC loop of most tRNAs, plays a critical role in stabilizing the L-shaped tertiary structure of the molecule. nih.gov This stabilization is largely achieved through interactions between the TΨC loop and the D-loop. The incorporation of [2'-¹³C]ribothymidine provides a specific probe to investigate these crucial tertiary interactions.

Analysis of TΨC Loop and D-loop Interactions and Thermal Stability.nih.govnih.govproteopedia.org

The tertiary structure of tRNA is maintained by a network of hydrogen bonds between bases in different loops, most notably the interaction between the TΨC loop and the D-loop. nih.govproteopedia.org Ribothymidine at position 54 is often involved in these interactions. By introducing a ¹³C label at the 2'-position of ribothymidine, NMR can be used to monitor the local environment of this nucleotide. Chemical shift perturbation (CSP) mapping is a powerful technique in this regard. nih.govresearchgate.netprotein-nmr.org.uk Changes in the chemical shift of the 2'-carbon of ribothymidine upon mutation of interacting residues in the D-loop, or in response to changes in temperature or ionic conditions, can provide direct evidence for the existence and stability of the TΨC-D-loop interaction.

Characterization of Nucleobase Stacking and Hydrogen Bonding Networks.nih.govproteopedia.org

The stability of RNA structures is also heavily dependent on base stacking and hydrogen bonding. The methyl group of ribothymidine can influence the stacking interactions within the TΨC loop. The chemical shift of the 2'-carbon of the ribose is sensitive to the electronic environment created by the neighboring bases. Therefore, analysis of the ¹³C chemical shift of [2'-¹³C]ribothymidine can provide information about the nature and extent of nucleobase stacking in the TΨC loop.

While the 2'-carbon is not directly involved in hydrogen bonding between the bases, its chemical shift can be indirectly affected by the formation of these bonds through conformational changes in the ribose and the backbone. Perturbations in the 2'-¹³C chemical shift upon the formation or disruption of hydrogen bonds involving the ribothymidine base can be used to infer the presence and strength of these interactions within the complex tertiary structure of tRNA.

Studying RNA Folding and Unfolding Kinetics.

The function of many RNA molecules is intimately linked to their ability to fold into specific three-dimensional structures and to undergo conformational changes. Real-time NMR spectroscopy has emerged as a powerful technique to study the kinetics of these processes. pnas.org The site-specific incorporation of a ¹³C label, such as in [2'-¹³C]ribothymidine, allows researchers to monitor the folding and unfolding of a specific region of the RNA molecule with high temporal and spatial resolution.

Real-time NMR Monitoring of Conformational Exchange and Dynamic States

The strategic placement of a ¹³C label at the 2'-position of ribothymidine allows for the direct observation of RNA conformational dynamics in real-time. RNA molecules are often not static structures but exist in equilibrium between multiple conformational states, such as different hairpin folds or pseudoknot structures. These dynamic exchanges are crucial for their biological function.

Using ¹H-¹³C heteronuclear correlation spectroscopy, distinct signals can be observed for the [2'-¹³C]ribothymidine probe in each coexisting conformation. nih.gov This is because the magnetic environment, and thus the chemical shift of the ¹³C nucleus, differs significantly depending on whether the labeled nucleotide is in a flexible, single-stranded region or a rigid, double-helical stem. nih.gov By monitoring the changes in the intensities and positions of these NMR signals over time or in response to environmental triggers like temperature changes, it is possible to characterize the kinetics of the conformational exchange process. nih.govnih.gov This approach enables the determination of the rates of interconversion between states and the thermodynamic parameters governing the equilibrium, providing a detailed picture of the RNA's dynamic energy landscape. nih.govnih.gov

Relaxation Dispersion and Longitudinal Exchange NMR Techniques for Uncovering Transient Conformations

To study conformational dynamics that are too fast or involve transient, sparsely populated states invisible in standard NMR spectra, specialized techniques like relaxation dispersion (RD) and longitudinal exchange (LEX) NMR are employed. nih.govnih.gov These methods are particularly powerful when used with an isotopic label such as [2'-¹³C]ribothymidine.

Longitudinal Exchange (LEX) NMR is suited for characterizing slow exchange processes, typically in the range of seconds to milliseconds. nih.gov The experiment involves a series of 2D ¹H-¹³C correlation spectra recorded with varying mixing periods. During this mixing time, magnetization can be transferred between the different conformational states through chemical exchange. This results in the appearance of cross-peaks connecting the signals of the major and minor states. By analyzing the buildup rate of these exchange peaks as a function of the mixing time, one can extract the rate constants for the forward and reverse reactions of the conformational transition. nih.gov

Relaxation Dispersion (RD) NMR , particularly Carr-Purcell-Meiboom-Gill (CPMG) based experiments, is used to detect and characterize faster exchange processes occurring on the microsecond to millisecond timescale. nih.govucl.ac.uk This technique measures the effective transverse relaxation rate (R₂eff) as a function of a variable radiofrequency pulse field frequency (νCPMG). If a nucleus is exchanging between two or more states with different chemical shifts, a characteristic dependence of R₂eff on the CPMG frequency, known as a dispersion profile, will be observed. ucl.ac.ukutoronto.ca Fitting this profile allows for the extraction of kinetic parameters (the exchange rate, kₑₓ), thermodynamic parameters (the populations of the states), and structural information (the chemical shift differences between the states). ucl.ac.uk

Table 1: Representative ¹³C CPMG Relaxation Dispersion Data for a [2'-¹³C]ribothymidine residue undergoing conformational exchange.
CPMG Field Frequency (νCPMG, Hz)Effective Transverse Relaxation Rate (R₂eff, s⁻¹)
5018.5
10017.2
20014.8
40012.1
60010.9
80010.4
100010.2

Elucidating Interactions with RNA-Binding Proteins and Other Biomolecules

The interaction between RNA and RNA-binding proteins (RBPs) is fundamental to numerous cellular processes, including gene regulation, splicing, and translation. mdpi.comnih.gov Isotopic labeling of RNA with [2'-¹³C]ribothymidine provides a precise tool for mapping these interaction surfaces and characterizing the structural and dynamic consequences of binding.

When an RBP binds to an RNA molecule, it perturbs the local chemical environment of the nucleotides at the binding interface. This perturbation can be detected as a change in the chemical shifts of the involved nuclei. In an NMR titration experiment, a ¹H-¹³C correlation spectrum of the [2'-¹³C]ribothymidine-labeled RNA is recorded upon the incremental addition of an unlabeled RBP. Nucleotides at the binding site will show significant chemical shift perturbations (CSPs), while those distant from the interaction surface will remain largely unaffected. By mapping these CSPs onto the RNA structure, the protein's binding footprint can be determined.

Furthermore, protein binding can alter the dynamic landscape of the RNA. It may stabilize a pre-existing conformation, induce a new one, or alter the rates of conformational exchange. These dynamic changes can be quantified using the relaxation techniques described previously, providing deeper insight into the mechanism of molecular recognition. mdpi.com

Table 2: Example Chemical Shift Perturbation (CSP) data for a [2'-¹³C]ribothymidine labeled RNA upon binding to an RNA-Binding Protein.
Residue Position¹H Chemical Shift Change (Δδ, ppm)¹³C Chemical Shift Change (Δδ, ppm)Binding Interaction
T50.020.05No significant interaction
T180.350.81Directly in binding interface
T190.280.65Directly in binding interface
T200.150.25Adjacent to binding interface
T320.010.03No significant interaction

Mechanistic Enzymology and Biosynthetic Pathway Interrogation Using 2 13c Ribothymidine

Tracing the Biosynthesis of Ribothymidine in Diverse Organisms

The use of isotopically labeled compounds such as [2'-13C]ribothymidine is instrumental in tracing the metabolic pathways leading to the formation of ribothymidine (m5U), a modified nucleoside found in RNA. These studies have unveiled diverse biosynthetic strategies across different domains of life and even within different RNA species in the same organism.

Elucidation of Enzyme-Specific Methylation Mechanisms (e.g., S-adenosylmethionine dependent)

The methylation of uridine (B1682114) to form ribothymidine is a critical post-transcriptional modification. Investigations have identified two primary pathways for this conversion, distinguished by the methyl donor they employ.

The most common mechanism, particularly in the formation of ribothymidine in ribosomal RNA (rRNA) and in the transfer RNA (tRNA) of eukaryotes and some archaea, is dependent on S-adenosylmethionine (SAM). nih.govresearchgate.net In this reaction, a methyltransferase enzyme catalyzes the transfer of a methyl group directly from SAM to the C5 carbon of a specific uridine residue within an RNA molecule. semanticscholar.org Radical SAM (RS) enzymes represent a major group of methylases that can methylate unactivated carbon atoms, although the specific mechanisms and cofactor requirements can vary. semanticscholar.org

Conversely, the biosynthesis of ribothymidine in the tRNAs of many gram-positive bacteria, such as Bacillus subtilis and Streptococcus faecalis, utilizes a tetrahydrofolate derivative as the one-carbon donor, a process that is independent of SAM. nih.govnih.govresearchgate.net This pathway involves a more complex reductive methylation reaction. researchgate.net In organisms like B. subtilis and M. lysodeikticus, a fascinating dichotomy exists: the ribothymidine in their tRNA is synthesized via the tetrahydrofolate-dependent pathway, while the ribothymidine in their 23S rRNA is synthesized using SAM as the methyl precursor. nih.govnih.gov

Table 1: Comparison of Ribothymidine Biosynthesis Pathways
CharacteristicS-Adenosylmethionine (SAM) Dependent PathwayTetrahydrofolate Dependent Pathway
Methyl DonorS-adenosylmethionine (SAM)Methylenetetrahydrofolate
Typical RNA SubstraterRNA (most organisms), tRNA (Eukaryotes, Archaea)tRNA (many Gram-positive bacteria)
Example OrganismsE. coli (rRNA), B. subtilis (rRNA), EukaryotesB. subtilis (tRNA), S. faecalis (tRNA)
Enzyme ClassSPOUT Methyltransferases (e.g., TrmA, Trm2)Folate-dependent ribothymidyl synthase

Role of Coenzymes and Substrate Specificity in Ribothymidine Formation

Coenzymes are central to the formation of ribothymidine. In SAM-dependent pathways, SAM not only provides the methyl group but its binding can also induce conformational changes in the enzyme, which are essential for catalysis. researcher.liferesearchgate.net In the folate-dependent pathway, a reduced flavin, typically FADH2, is required as a reducing agent in addition to the methylenetetrahydrofolate one-carbon donor. researchgate.net

Investigating Post-transcriptional RNA Modification Enzymes

Post-transcriptional modifications are essential for the proper function of RNA molecules. nih.gov The use of labeled substrates like this compound allows for detailed characterization of the enzymes responsible for these modifications, providing insights into their structure, function, and mechanism.

Characterization of Ribothymidine Synthases and Their Substrate Recognition

Ribothymidine synthases are the enzymes responsible for catalyzing the formation of ribothymidine from uridine in RNA. In bacteria, the enzyme is often called TrmA, while its eukaryotic homolog is Trm2. These enzymes belong to the SPOUT superfamily of methyltransferases, characterized by a deep topological knot in their structure. researchgate.net

Substrate recognition by these enzymes is highly specific. Studies using tRNA variants and minimal RNA substrates (minihelices) have demonstrated that the enzyme recognizes a specific local conformation of the T-loop. core.ac.uk The enzyme's ability to bind and modify its target requires more than just the U54 residue; conserved nucleotides within the loop and the structure of the adjoining T-stem are also important. core.ac.uk This structural recognition is a common theme in RNA-modifying enzymes, where the three-dimensional architecture of the substrate is often more critical than the linear sequence of nucleotides. sci-hub.se

Enzyme Kinetics and Reaction Mechanism Studies

Enzyme kinetic studies are fundamental to understanding the efficiency and mechanism of ribothymidine synthases. By varying the concentrations of the RNA substrate and the coenzyme (e.g., SAM), researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which describe the enzyme's affinity for its substrates and its catalytic rate, respectively. nih.govlsuhsc.edu

Table 2: Conceptual Kinetic Parameters in Ribothymidine-Related Processes
ProcessParameterSignificance
Ribothymidine Synthase ActivityKm (for tRNA substrate)Concentration of tRNA at which the enzyme operates at half its maximum velocity; indicates binding affinity.
kcat (turnover number)Maximum number of substrate molecules converted to product per enzyme molecule per second.
Protein SynthesisApparent Km (for tRNAPhe)Remains relatively constant with varying ribothymidine content. nih.gov
Apparent Vmax (for poly(Phe) synthesis)Increases with higher ribothymidine content in tRNAPhe, indicating greater translational efficiency. nih.gov

Insights into tRNA and rRNA Maturation Pathways and Regulatory Mechanisms

The formation of ribothymidine is an integral step in the maturation of both tRNA and rRNA, contributing to their structural stability and functional competence. nih.govwikipedia.org Maturation is a highly regulated, multi-step process involving end- and exonucleolytic processing, splicing, and the addition of numerous chemical modifications. nih.govicm.edu.pl

In tRNA, the modification of U54 to ribothymidine occurs in the T-loop, which is involved in a crucial tertiary interaction with the D-loop that stabilizes the L-shaped three-dimensional structure of the molecule. nih.gov This structural integrity is essential for the tRNA to be correctly recognized by aminoacyl-tRNA synthetases and to function properly at the ribosome during translation. nih.gov The presence of modified nucleosides like ribothymidine is a hallmark of a fully mature and functional tRNA molecule.

Functional Implications and Biological Roles Explored with 2 13c Ribothymidine

Contribution of Ribothymidine to Translational Fidelity and Efficiency

Ribothymidine, a post-transcriptionally modified uridine (B1682114), is a critical component for ensuring the speed and accuracy of protein synthesis. Its presence in the T-loop of tRNA is nearly universal, highlighting its fundamental role in translation. The methyl group of ribothymidine contributes to the thermal stability of the tRNA molecule, which is essential for its sustained function within the cellular environment.

Research has demonstrated a direct correlation between the ribothymidine content of tRNA and the efficiency of protein synthesis. In vitro studies on mammalian tRNAPhe showed that an increase in ribothymidine content led to a higher maximum velocity for polypeptide synthesis, without significantly altering the Michaelis constant (Km). This suggests that ribothymidine enhances the catalytic efficiency of the translational machinery. The modification is thought to be involved in the regulation of protein synthesis at the translational level.

The structural stability conferred by ribothymidine is paramount for the correct L-shaped tertiary structure of tRNA. This conformation is essential for proper interactions within the ribosome during translation. The T-loop, containing ribothymidine, interacts with the D-loop to form the "elbow" region of the tRNA molecule. This region is critical for mediating the coordination of the tRNA with the ribosome as it moves through the A (aminoacyl), P (peptidyl), and E (exit) sites.

Table 1: Impact of Ribothymidine Content on in vitro Polypeptide Synthesis
tRNA SpeciesRibothymidine ContentEffect on Protein Synthesis Velocity (Vmax)Reference
Mammalian tRNAPhe (Class C)IncreasedIncreased apparent Vmax mdpi.com
E. coli tRNALysAbsent~10-fold increase in translation speed nih.gov
E. coli tRNAPheAbsent~10-fold loss of fidelity nih.gov

Role in Ribosome Biogenesis and Assembly Dynamics

Ribosome biogenesis is a highly complex and energy-intensive process that involves the transcription, processing, and modification of ribosomal RNA (rRNA), followed by its assembly with ribosomal proteins. While ribothymidine is most known for its presence in tRNA, it has also been identified in rRNA, where it contributes to the structure and function of the ribosome itself.

The maturation of ribosomes is a stepwise process involving the ordered assembly of ribosomal proteins onto pre-rRNA transcripts and a series of cleavage and modification events. nih.gov rRNA modifications, including methylation, often occur co-transcriptionally and are guided by small nucleolar RNAs (snoRNAs) in eukaryotes. nih.gov These modifications are critical checkpoints for the correct folding of pre-rRNA and the subsequent assembly steps.

The modification of rRNA by enzymes like TRMT2B is an integral part of the mitochondrial ribosome assembly line. tandfonline.com The formation of m5U on the 12S rRNA likely serves as a quality control step, ensuring that the rRNA is correctly folded before it is incorporated into a functional small ribosomal subunit. mdpi.com Defects in rRNA modification can stall the assembly process, leading to the degradation of improperly formed subunits and a reduction in the pool of functional ribosomes. mdpi.com

Influence on RNA-Protein Interactions and Ribonucleoprotein (RNP) Complex Formation

The cellular machinery for gene expression relies on intricate networks of interactions between RNA and proteins, forming dynamic ribonucleoprotein (RNP) complexes. Ribothymidine, by stabilizing tRNA structure, plays a fundamental role in ensuring the fidelity of these interactions. A correctly folded tRNA is a prerequisite for recognition by a host of proteins, including aminoacyl-tRNA synthetases, which charge the tRNA with its specific amino acid, and elongation factors (like EF-Tu in prokaryotes) that deliver the charged tRNA to the ribosome.

The stability conferred by core modifications like m5U is crucial for maintaining the tRNA's L-shaped structure, which presents the correct surfaces for protein binding. nih.govnih.gov Therefore, ribothymidine is essential for the formation and stability of the aminoacyl-tRNA-elongation factor ternary complex, a key RNP for translational elongation. An improperly folded tRNA resulting from the lack of m5U could lead to weaker or incorrect protein binding, impairing the efficiency and accuracy of protein synthesis.

Investigating RNA Modifications in Response to Cellular Stress or Developmental Programs

Cells respond to environmental challenges, such as oxidative stress, heat shock, or nutrient deprivation, by modulating gene expression at multiple levels, including translation. Emerging evidence indicates that the pattern of RNA modifications, often called the "epitranscriptome," is dynamic and can be reprogrammed in response to stress. semanticscholar.org This reprogramming allows for the selective translation of codon-biased mRNAs that encode for stress-response proteins, facilitating cellular adaptation and survival. mdpi.comnih.gov

Studies in yeast have shown that exposure to oxidative stress (H2O2) leads to changes in the levels of various tRNA modifications; for instance, m5U levels were observed to decrease slightly. nih.gov In human cells, stress conditions can induce the downregulation of the enzyme TRMT2A, which installs m5U54 in cytosolic tRNAs. mdpi.com This hypomodification makes the tRNA susceptible to cleavage by the ribonuclease angiogenin, generating tRNA-derived small RNAs (tiRNAs). mdpi.com This suggests that m5U54 acts as a protective mark to maintain tRNA integrity, and its removal is a regulated step in the stress response pathway. mdpi.com The lack of m5U can also desensitize cells to certain translational inhibitors that block ribosome translocation, indicating a complex role for this modification in modulating translation under stress. pnas.org While less is known about its role in specific developmental programs, the fundamental importance of ribosome biogenesis and translational control in development implies that ribothymidine modifications are integral to these processes as well. nih.gov

Table 2: Changes in tRNA Modifications in Response to Cellular Stress
Stress ConditionOrganismModification ChangeConsequenceReference
Oxidative Stress (H2O2)S. cerevisiaem5U levels slightly decreasedPart of a broader reprogramming of tRNA modifications nih.gov
Oxidative StressHuman cellsTRMT2A downregulation (m5U54 hypomodification)Increased tRNA cleavage by angiogenin; tiRNA formation mdpi.com
Heat Shock / Fenton ReactionE. coliIncreased m5C in tRNATyrAdaptation through altered tRNA modification profiles nih.gov
Translational Inhibitors (Hygromycin B)S. cerevisiaeAbsence of m5U54Desensitization to the inhibitor; less impact on growth pnas.org

Advanced Methodological Developments and Future Research Directions

Integrated Structural Biology Approaches: Complementarity with Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography

The precise three-dimensional structure of RNA is fundamental to its function. While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying isotopically labeled molecules like [2'-13C]ribothymidine in solution, an integrated approach combining data from various structural biology techniques provides a more comprehensive picture. thermofisher.com Cryo-electron microscopy (Cryo-EM) and X-ray crystallography, in particular, offer complementary insights into the structure of large RNA-protein complexes and RNA molecules that are challenging to study by NMR alone.

X-ray crystallography provides high-resolution static snapshots of molecules that can be crystallized. For ribothymidine-containing RNA fragments or their complexes with proteins, crystallography can yield precise atomic coordinates. This information is crucial for understanding the specific hydrogen bonding patterns and stacking interactions involving the methyl group of ribothymidine. The insights gained from crystallography of smaller RNA motifs can be extrapolated to understand the role of ribothymidine in larger RNA molecules whose structures are determined by other methods.

The integration of these techniques is a key future direction. Data from NMR studies on this compound can provide crucial restraints for the refinement of Cryo-EM maps and X-ray diffraction data, particularly for flexible regions of the RNA that may be poorly resolved by these techniques alone. This integrative structural biology approach is essential for building accurate models of complex RNA systems and understanding how modifications like ribothymidine contribute to their structure and function. nih.gov

High-Throughput Screening Approaches for Modulators of Ribothymidine Modification Pathways

The enzymes responsible for the synthesis of ribothymidine in RNA, primarily tRNA (m5U54)-methyltransferase (TrmA in bacteria, Trm2 in eukaryotes), are potential targets for therapeutic intervention. High-throughput screening (HTS) offers a powerful platform for the discovery of small molecule modulators—inhibitors or activators—of these enzymatic pathways. nih.govmetrionbiosciences.com

HTS assays can be designed in various formats to identify compounds that interfere with ribothymidine formation. A common approach involves the use of purified recombinant enzymes in biochemical assays. utsouthwestern.edu For example, a fluorescence-based assay could be developed where the binding of the enzyme to its RNA substrate or the release of the reaction byproduct, S-adenosyl-L-homocysteine (SAH), is monitored. Large libraries of chemical compounds can then be rapidly screened to identify those that alter the signal, indicating potential inhibition or activation of the enzyme.

Cell-based HTS assays provide a more physiologically relevant context for screening. nih.gov Reporter gene assays can be engineered where the expression of a reporter protein (e.g., luciferase or green fluorescent protein) is dependent on the proper modification of a specific tRNA. A decrease or increase in the reporter signal would indicate that a compound is affecting the ribothymidine modification pathway within the cell.

The development of such HTS platforms is a crucial step towards identifying novel chemical probes to study the biological roles of ribothymidine. Furthermore, inhibitors discovered through these screens could have therapeutic potential, for instance, as novel antibiotics by targeting bacterial tRNA modification pathways.

Computational Modeling and Molecular Dynamics Simulations of Ribothymidine-Containing RNA

Computational methods are becoming increasingly indispensable in the study of RNA structure and dynamics. researchgate.net Molecular dynamics (MD) simulations, in particular, provide a powerful tool to investigate the conformational landscape of ribothymidine-containing RNA at an atomic level of detail. nih.govnih.govbiorxiv.org These simulations can reveal how the methyl group of ribothymidine influences the local structure, flexibility, and hydration of the RNA molecule. bibliotekanauki.pl

Furthermore, computational modeling can be used to predict the three-dimensional structures of RNA molecules containing ribothymidine. umsystem.eduumsystem.edu By integrating experimental data, for example from NMR or chemical probing experiments, into the modeling process, it is possible to generate more accurate structural models. These models can then be used to generate hypotheses about the function of ribothymidine and to guide the design of future experiments. The use of advanced force fields and enhanced sampling techniques in MD simulations will continue to improve the accuracy and predictive power of these computational approaches. nih.gov

Emerging Applications in Synthetic Biology and RNA Engineering

The unique properties conferred by modified nucleosides like ribothymidine are being harnessed in the fields of synthetic biology and RNA engineering to create novel RNA-based tools and therapeutics. nih.gov The ability to site-specifically incorporate modified nucleotides into synthetic RNA molecules opens up a vast design space for creating RNAs with enhanced stability, novel catalytic activities, and tailored functionalities. nih.gov

One key application is the development of more stable RNA aptamers and ribozymes for therapeutic and diagnostic purposes. The incorporation of ribothymidine can increase the resistance of RNA molecules to degradation by nucleases, thereby extending their half-life in biological systems. This is a critical consideration for the development of RNA-based drugs.

In the realm of synthetic biology, engineered genetic circuits can be designed to respond to the presence or absence of ribothymidine or the enzymes that produce it. nih.gov This could allow for the development of novel biosensors or regulatory systems that are controlled by RNA modification pathways. Furthermore, the study of how ribothymidine influences RNA structure and function can inform the design of synthetic RNA nanostructures with specific shapes and properties.

Development of Novel Isotopic Labeling Strategies for Complex RNA Systems

While the specific labeling of this compound provides valuable information, the study of large and complex RNA systems often requires more sophisticated isotopic labeling strategies. dntb.gov.ua The development of novel methods for the site-specific or segmental isotopic labeling of RNA is a key area of ongoing research. oup.com

One promising approach is the use of enzymatic methods to ligate smaller, isotopically labeled RNA fragments into a larger RNA molecule. nih.gov This allows for the introduction of isotopic labels at specific locations within a large RNA, which can greatly simplify the analysis of NMR spectra. acs.org Another strategy involves the chemical synthesis of RNA phosphoramidites containing stable isotopes at specific atomic positions, which can then be used in solid-phase RNA synthesis. nih.gov

Q & A

Q. Table 1. Key Analytical Parameters for this compound Studies

TechniquePurposeCritical Parameters
LC-HRMSQuantify 13C enrichmentResolution > 30,000; LOD < 0.1% 13C
13C-NMRPositional labeling confirmation≥500 MHz; D2O solvent suppression
RNA-SeqTranscriptomic correlationDepth > 20M reads; mitochondrial RNA enrichment

Q. Table 2. Common Pitfalls in 13C Tracer Studies

PitfallMitigation Strategy
Isotopic dilutionPre-equilibration in label-free media; kinetic modeling
Spectral overlap (NMR/MS)2D-NMR; MS/MS fragmentation
Cell heterogeneitySingle-cell sorting; subpopulation analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.